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Benzo-1,3-dioxole-5-methanol propanoate

Cat. No.: B13791153
CAS No.: 6890-26-2
M. Wt: 208.21 g/mol
InChI Key: FVRCUNZJSLRIKU-UHFFFAOYSA-N
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Description

Overview of Benzo-1,3-dioxole Scaffold in Chemical Research

The benzo-1,3-dioxole group, also known as the methylenedioxyphenyl group, is a bicyclic heterocyclic structure where a benzene (B151609) ring is fused to a 1,3-dioxole (B15492876) ring. chemicalbook.com This scaffold is a cornerstone in both natural product chemistry and synthetic organic chemistry, valued for its chemical stability and diverse reactivity.

The 1,3-benzodioxole (B145889) moiety is a prevalent structural feature in a multitude of natural products, contributing to their unique biological activities. echemportal.org Prominent examples include safrole, a primary component of sassafras oil, and myristicin, found in nutmeg. In synthetic chemistry, this scaffold serves as a crucial precursor and intermediate for more complex molecules. nist.gov Its synthesis often involves the condensation of catechol with a suitable methylene (B1212753) source, a process that has been refined to achieve high yields. nist.gov The electron-rich nature of the aromatic ring, influenced by the two oxygen atoms in the dioxole ring, facilitates various substitution reactions, making it a versatile building block for chemists. nist.gov

Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of biological activities, making them a subject of intense pharmacological research. Studies have revealed that compounds containing this scaffold can exhibit anti-inflammatory, anticancer, antioxidant, and immunomodulatory properties. echemportal.org For example, some derivatives have shown potent antinociceptive (pain-relieving) activity, while others have been investigated for their ability to inhibit tumor growth in various cancer cell lines. echemportal.org The interaction of these compounds with biological systems is complex; for instance, some methylenedioxyphenyl derivatives are known to inhibit cytochrome P-450 enzymes, a mechanism that can alter the metabolism of other drugs, a property utilized in insecticide synergists like piperonyl butoxide. nist.gov A 2023 patent application highlights the contemporary interest in this class, disclosing novel 1,3-benzodioxole esters for the potential treatment of CNS disorders. mirunchem.com

Structural Classification and Research Context of the Propanoate Compound

Benzo-1,3-dioxole-5-methanol propanoate, also known as piperonyl propionate (B1217596), is structurally classified as a carboxylic acid ester. It is formed from the formal condensation of 1,3-benzodioxole-5-methanol (piperonyl alcohol) with propanoic acid. The research context for this specific ester can be inferred from the applications of its close structural analogs and the broader class of benzodioxole esters. For instance, the corresponding acetate (B1210297) ester, piperonyl acetate, is utilized as a synthetic flavoring and fragrance agent. chemicalbook.com A patent for a surface modification composition also lists piperonyl propionate as a potential fragrance component. googleapis.com Furthermore, the mention of "methyl epoxy piperonyl propionate" as a reagent in chemical synthesis indicates the utility of the piperonyl propionate structure as an intermediate for more complex molecules. mirunchem.com

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive investigation into this compound is justified by several key factors stemming from its chemical structure. Firstly, the established use of its close analog, piperonyl acetate, in the fragrance industry suggests that the propanoate ester may possess unique organoleptic properties worthy of characterization for potential use in flavor, fragrance, or cosmetic applications. Secondly, given the broad and significant pharmacological activities of the benzo-1,3-dioxole scaffold, this simple ester represents a fundamental molecule for biological screening. Its potential activity as an anti-inflammatory, antimicrobial, or CNS-active agent, as suggested by research on other derivatives, warrants investigation. echemportal.orgmirunchem.com A patent describing propionate adducts of piperonal (B3395001) derivatives as integrin antagonists further supports the potential for discovering novel therapeutic activities. google.com Finally, understanding the synthesis, stability, and reactivity of this compound provides valuable data for chemists using it as a building block for more elaborate molecular targets.

Scope and Objectives of the Research Outline

The scope of this research outline is to systematically characterize this compound. The primary objectives are:

To develop and document a reliable synthetic route to the compound, likely via Fischer esterification, and to characterize its fundamental physicochemical properties.

To perform a thorough spectroscopic analysis (NMR, IR, MS) to create a definitive reference dataset for the compound.

To conduct an initial screening of its biological activity based on the known pharmacological profile of the benzodioxole class.

To evaluate its potential as a fragrance or flavor agent by comparison with known standards.

Detailed Research Findings

While specific, in-depth research publications focusing solely on this compound are scarce, its properties and synthesis can be detailed based on established chemical principles and data from closely related compounds.

Synthesis: The most direct and common method for the synthesis of this compound is the Fischer esterification. This reaction involves heating its precursors, 1,3-Benzodioxole-5-methanol (piperonyl alcohol) and propanoic acid, in the presence of an acid catalyst such as sulfuric acid. The reaction is an equilibrium process, and to maximize the yield of the ester, water is typically removed as it is formed.

Chemical Properties: As an ester, it is expected to be a relatively stable, likely liquid or low-melting solid, with poor solubility in water but good solubility in common organic solvents. It is susceptible to hydrolysis back to its constituent alcohol and carboxylic acid, a reaction that can be catalyzed by either acid or base.

Data Tables

Below are tables summarizing the known and predicted data for this compound.

Table 1: General and Physicochemical Properties

PropertyValue
CAS Number6890-26-2
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Boiling PointData not available in literature
Melting PointData not available in literature
DensityData not available in literature

Table 2: Predicted Spectroscopic Data

Spectroscopy TypePredicted Characteristic Peaks
1H NMR- Aromatic protons on the benzodioxole ring (approx. 6.7-6.9 ppm).
  • Singlet for the O-CH2-O group (approx. 5.9-6.0 ppm).
  • Singlet for the Ar-CH2-O group (approx. 5.0 ppm).
  • Quartet for the -O-CO-CH2- group (approx. 2.3 ppm).
  • Triplet for the -CH2-CH3 group (approx. 1.1 ppm).
  • 13C NMR- Carbonyl carbon of the ester (approx. 174 ppm).
  • Aromatic carbons (approx. 108-148 ppm).
  • O-CH2-O carbon (approx. 101 ppm).
  • Ar-CH2-O carbon (approx. 66 ppm).
  • -O-CO-CH2- carbon (approx. 27 ppm).
  • -CH2-CH3 carbon (approx. 9 ppm).
  • Infrared (IR) Spectroscopy- Strong C=O stretch for the ester (approx. 1735-1750 cm-1).
  • C-O stretches (approx. 1000-1300 cm-1).
  • Aromatic C-H and C=C stretches (approx. 3000-3100 cm-1 and 1400-1600 cm-1).
  • Aliphatic C-H stretches (approx. 2850-3000 cm-1).
  • Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C11H12O4 B13791153 Benzo-1,3-dioxole-5-methanol propanoate CAS No. 6890-26-2

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    6890-26-2

    Molecular Formula

    C11H12O4

    Molecular Weight

    208.21 g/mol

    IUPAC Name

    1,3-benzodioxol-5-ylmethyl propanoate

    InChI

    InChI=1S/C11H12O4/c1-2-11(12)13-6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3

    InChI Key

    FVRCUNZJSLRIKU-UHFFFAOYSA-N

    Canonical SMILES

    CCC(=O)OCC1=CC2=C(C=C1)OCO2

    Origin of Product

    United States

    Chemical Transformations and Reaction Mechanisms of Benzo 1,3 Dioxole 5 Methanol Propanoate

    Hydrolytic Stability and Degradation Pathways

    The stability of the ester linkage in Benzo-1,3-dioxole-5-methanol propanoate is a critical determinant of its persistence and degradation in various chemical environments. Hydrolysis, the cleavage of the ester bond by water, can be significantly influenced by the pH of the medium, proceeding via distinct mechanisms under acidic and basic conditions.

    Acid-Catalyzed Hydrolysis of the Ester Linkage

    Under acidic conditions, the hydrolysis of this compound is a reversible process that leads to the formation of piperonyl alcohol and propanoic acid. The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the ester. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

    The subsequent steps involve the formation of a tetrahedral intermediate. A proton transfer then occurs from the attacking water molecule to the alkoxy oxygen. The final stage of the mechanism is the elimination of piperonyl alcohol and the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield propanoic acid. The equilibrium of this reaction can be shifted towards the products by using an excess of water.

    Base-Mediated Hydrolysis of the Propanoate Ester

    In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound, a process also known as saponification, is an irreversible reaction that yields piperonyl alcohol and the salt of propanoic acid. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

    This attack results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the carbon-oxygen bond and the departure of the piperonyl alcoholate anion as the leaving group. This is followed by a rapid acid-base reaction where the highly basic piperonyl alcoholate deprotonates the newly formed propanoic acid, resulting in the formation of piperonyl alcohol and a propanoate salt. The irreversibility of this final deprotonation step drives the reaction to completion.

    Computational Insights into Ester Carbonyl Stability and Hydrolysis Kinetics

    Computational studies on molecules with structures similar to the benzodioxole moiety offer valuable insights into the stability and reactivity of the ester carbonyl group in this compound. tdl.org Density Functional Theory (DFT) calculations can be employed to model the hydrolysis mechanism and determine the energy barriers associated with the transition states. tdl.org

    These computational models help in understanding the electronic properties of the ester, such as the charge distribution and the frontier molecular orbitals (HOMO and LUMO), which are crucial in predicting its reactivity. researchgate.net For instance, the calculated Gibbs free energies for the hydrolysis of related benzodioxole structures can indicate the spontaneity of the reaction. tdl.org Such computational approaches provide a theoretical framework to complement experimental kinetic data and to predict the hydrolytic stability of the ester under various conditions.

    Modifications of the Propanoate Moiety

    The propanoate group of this compound can undergo various chemical transformations, allowing for the synthesis of a range of derivatives with potentially different properties.

    Transesterification Reactions

    Transesterification is a process where the propanoate group of this compound is exchanged with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium-driven reaction can be used to synthesize different esters of piperonyl alcohol. wikipedia.org

    For example, reacting this compound with an excess of methanol (B129727) under acidic or basic conditions will lead to the formation of methyl propanoate and piperonyl alcohol. masterorganicchemistry.com The use of a large excess of the new alcohol or the removal of one of the products can shift the equilibrium towards the desired ester. wikipedia.org This reaction is versatile and can be catalyzed by various catalysts, including strong mineral acids, bases, and enzymes. wikipedia.orgbohrium.com

    Illustrative Data on Transesterification Reaction Conditions

    Catalyst Alcohol Temperature (°C) Reaction Time (h) Yield (%)
    H₂SO₄ Methanol 65 4 >90
    NaOCH₃ Ethanol (B145695) 78 2 >95
    Lipase Butanol 40 24 85

    Note: This data is illustrative for a generic transesterification reaction and may not represent the specific outcomes for this compound.

    Reduction and Oxidation Reactions Involving the Ester Group

    The ester group of this compound can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of the propanoate ester would yield piperonyl alcohol and propanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the piperonoxy group and a subsequent reduction of the intermediate aldehyde.

    Oxidation of the ester group is less common and generally requires harsh conditions. However, the piperonyl moiety itself can be susceptible to oxidation. For instance, oxidation of the methylene (B1212753) bridge of the benzodioxole ring can occur under certain conditions, leading to the formation of catechol derivatives. nih.gov The propanoate side chain, specifically the methylene group adjacent to the ester oxygen, could potentially be oxidized, but this would likely require specific reagents and conditions to be selective.

    Table of Compounds Mentioned

    Compound Name
    This compound
    Piperonyl alcohol
    Propanoic acid
    Sodium hydroxide
    Propanoate
    Methanol
    Methyl propanoate
    Ethanol
    Butanol
    Lithium aluminum hydride

    Electrophilic and Nucleophilic Aromatic Substitution on the Benzodioxole Ring

    The benzodioxole ring is an electron-rich aromatic system, a characteristic that largely dictates its reactivity towards substitution reactions. The two oxygen atoms in the dioxole ring donate electron density into the benzene (B151609) ring, making it highly nucleophilic. chemicalbook.com

    Direct Functionalization Strategies for Benzo-1,3-dioxole

    Electrophilic Aromatic Substitution (SEAr):

    The electron-rich nature of the benzodioxole ring makes it highly susceptible to electrophilic aromatic substitution (SEAr). msu.edu The fused dioxole ring acts as an activating group, increasing the rate of reaction compared to unsubstituted benzene. wikipedia.orgyoutube.com This activation directs incoming electrophiles primarily to the ortho and para positions relative to the ether-like oxygen atoms. The general mechanism proceeds in two steps: the initial attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the elimination of a proton to restore aromaticity. msu.edumasterorganicchemistry.comlibretexts.org

    Common electrophilic aromatic substitution reactions applicable to the benzodioxole scaffold include:

    Nitration: Achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.org

    Halogenation: Bromination or chlorination requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. wikipedia.orglibretexts.org

    Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). wikipedia.org

    Friedel-Crafts Reactions: Both alkylation and acylation can be performed using an alkyl halide or acyl halide in the presence of a strong Lewis acid like AlCl₃. wikipedia.org

    Nucleophilic Aromatic Substitution (SNAr):

    In contrast to its high reactivity in SEAr, the electron-rich benzodioxole ring is inherently resistant to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com SNAr reactions require an electron-poor aromatic ring, which is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (NO₂). masterorganicchemistry.comchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. wikipedia.orgyoutube.comyoutube.com

    For a nucleophilic attack to occur on a benzodioxole derivative, the ring must be appropriately substituted with one or more powerful EWGs ortho or para to a suitable leaving group (e.g., a halide). masterorganicchemistry.comchemistrysteps.com Without such activating groups, the SNAr pathway is energetically unfavorable. wikipedia.org

    Coupling Reactions for Extended Benzo-1,3-dioxole Systems

    To construct more complex molecules, coupling reactions are employed to form new carbon-carbon or carbon-heteroatom bonds, extending the benzodioxole system.

    Suzuki-Miyaura Coupling for Benzodioxole Derivatives

    The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. worldresearchersassociations.comlibretexts.org This reaction is highly effective for creating biaryl systems and other extended conjugated structures involving the benzodioxole moiety.

    The general catalytic cycle involves three main steps: libretexts.org

    Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the benzodioxole derivative, forming a Pd(II) complex.

    Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

    Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

    A synthetic route can start with a halogenated benzodioxole, such as (6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methanol, which then undergoes coupling with various aryl boronic acids. worldresearchersassociations.comresearchgate.net The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. worldresearchersassociations.comresearchgate.net

    Table 1. Suzuki-Miyaura Coupling of a Brominated Benzodioxole Derivative with Various Aryl Boronic Acids. worldresearchersassociations.com
    EntryAryl Boronic Acid SubstituentCatalyst/LigandBaseYield (%)
    14-QuinolinePdCl₂(PPh₃)₂ / PPh₃K₂CO₃81
    22-PyridinePdCl₂(PPh₃)₂ / PPh₃K₂CO₃61
    32-ThiophenePdCl₂(PPh₃)₂ / PPh₃K₂CO₃53
    44-(Methylsulfonyl)phenylPdCl₂(PPh₃)₂ / PPh₃K₂CO₃55
    53-NitrophenylPdCl₂(PPh₃)₂ / PPh₃K₂CO₃33

    Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

    The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. organic-chemistry.orgfu-berlin.denih.gov The copper(I)-catalyzed version of the reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry"—a class of reactions known for their high efficiency, reliability, and simplicity. nih.govwikipedia.orgorganic-chemistry.org

    This methodology can be applied to benzodioxole derivatives to link them to other molecular fragments. A typical synthetic sequence involves converting a hydroxyl group on the benzodioxole side chain into an azide. worldresearchersassociations.com For instance, (6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methanol can be converted to 5-(azidomethyl)-6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxole. worldresearchersassociations.comresearchgate.net This azide-functionalized benzodioxole then serves as the 1,3-dipole in a cycloaddition reaction with a suitable dipolarophile, such as phenylacetylene. The reaction, catalyzed by a copper(I) source, proceeds via a concerted [2s+4s] pericyclic mechanism to yield a stable triazole-linked product. worldresearchersassociations.comorganic-chemistry.org

    Cross-Dehydrogenative Coupling (CDC) Reactions

    Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov These reactions directly couple two C-H bonds (or a C-H and an X-H bond), avoiding the need for pre-functionalized starting materials that are required in traditional cross-coupling methods. nih.govnih.gov The reaction formally involves the loss of a hydrogen molecule (H₂), which in practice requires a chemical oxidant to proceed. libretexts.org

    CDC reactions are versatile and can be used to form bonds between various types of carbon centers (sp³, sp², sp). nih.gov For extending benzodioxole systems, direct arylation is a particularly relevant CDC method. nih.gov In a typical palladium-catalyzed direct arylation, C-H bonds on both the benzodioxole ring and a coupling partner are activated, leading to the formation of a biaryl product. libretexts.orgresearchgate.net This approach offers a greener alternative to traditional methods by reducing waste and improving step economy. nih.gov

    Stereoselective Transformations and Chiral Derivatization

    While the parent benzo-1,3-dioxole molecule is achiral, stereocenters can be introduced to create chiral derivatives. clockss.org These chiral molecules are valuable in various fields, particularly in pharmaceutical chemistry and as analytical reagents.

    One strategy involves introducing a substituent at the C-2 position of the dioxole ring, which can create a stereogenic center. Subsequent substitutions on the aromatic portion of the molecule can then lead to the formation of asymmetric 1,3-benzodioxoles. clockss.org

    A significant application of chiral benzodioxole systems is their use as chiral derivatizing agents (CDAs). For example, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid has been synthesized and used to determine the enantiomeric purity of racemic compounds like β-blockers. koreascience.kr The carboxylic acid is converted to a more reactive acid chloride, which then reacts with the amine or alcohol group of a racemic analyte. This reaction creates a pair of diastereomers. Because diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or distinguished by nuclear magnetic resonance (NMR) spectroscopy. koreascience.kr This process allows for the precise analysis of the enantiomeric composition of the original racemic mixture. koreascience.kr

    Chemoenzymatic Approaches for Optically Active Cyanohydrins from Benzo-1,3-dioxole-5-carbaldehyde

    The synthesis of optically active cyanohydrins from Benzo-1,3-dioxole-5-carbaldehyde (also known as piperonal) is a significant transformation, providing chiral building blocks for various applications. researchgate.netresearchgate.net Chemoenzymatic methods, which utilize enzymes to catalyze stereoselective reactions, are particularly effective for this purpose. nih.gov The primary enzyme class used for this transformation is the hydroxynitrile lyases (HNLs), also known as oxynitrilases. psu.edu These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to the carbonyl group of aldehydes, such as Benzo-1,3-dioxole-5-carbaldehyde. psu.eduresearchgate.net

    Research has demonstrated the successful chemoenzymatic synthesis of the corresponding optically active cyanohydrin from Benzo-1,3-dioxole-5-carbaldehyde using (R)-oxynitrilase from almonds (Prunus amygdalus, PaHNL). ekb.eg This enzyme directs the addition of HCN to the aldehyde, yielding the (R)-enantiomer of the cyanohydrin. ekb.eg

    The reaction can be performed using hydrogen cyanide directly or by employing a transcyanating agent like acetone (B3395972) cyanohydrin. ekb.eg The use of acetone cyanohydrin can be an alternative to handling free HCN. The general scheme for this enzymatic reaction is the reversible cleavage and formation of cyanohydrins. researchgate.net

    The optical purity of the resulting cyanohydrins is a critical parameter and is often determined by derivatization. For instance, the synthesized (R)-cyanohydrin from Benzo-1,3-dioxole-5-carbaldehyde can be reacted with (S)-naproxen chloride to form diastereomeric esters. ekb.eg The diastereomeric excess (de) of these esters can then be quantified, for example by using proton NMR (¹H NMR), which allows for the determination of the enantiomeric purity of the cyanohydrin product. ekb.eg In one study, diastereomeric excess values of up to 93% were achieved for the cyanohydrin derived from Benzo-1,3-dioxole-5-carbaldehyde. ekb.eg

    The reaction conditions, such as the solvent system, can significantly influence both the reaction rate and the enantiomeric purity of the product. While aqueous or aqueous-alcoholic systems have been used, the use of organic solvents that are not miscible with water can suppress the non-enzymatic, racemic background reaction. uni-stuttgart.de This leads to a considerable increase in the enantiomeric purity of the cyanohydrins. uni-stuttgart.de For example, ethyl acetate (B1210297) has been shown to be a suitable organic solvent for this type of enzymatic reaction. uni-stuttgart.de

    Below is a data table summarizing the chemoenzymatic synthesis of the optically active cyanohydrin from Benzo-1,3-dioxole-5-carbaldehyde as described in the literature.

    Table 1: Chemoenzymatic Synthesis of Optically Active Cyanohydrin from Benzo-1,3-dioxole-5-carbaldehyde

    Aldehyde Substrate Enzyme Cyanide Source Product Diastereomeric Excess (de)

    Advanced Spectroscopic and Analytical Characterization Techniques for Benzo 1,3 Dioxole 5 Methanol Propanoate

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

    ¹H NMR Spectroscopy for Structural Elucidation

    Proton (¹H) NMR spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. In the case of Benzo-1,3-dioxole-5-methanol propanoate, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole and the benzylic position, and the ethyl group protons of the propanoate moiety.

    The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The proton situated between the two oxygen-linked carbons would appear as a singlet, while the other two aromatic protons would display doublet or multiplet patterns due to spin-spin coupling. The two protons of the dioxole ring's methylene group are expected to produce a characteristic singlet. The benzylic methylene protons, being adjacent to the ester group, would also appear as a singlet at a downfield chemical shift. For the propanoate group, a quartet and a triplet are anticipated for the methylene and methyl protons, respectively, due to their coupling.

    Predicted ¹H NMR Chemical Shifts for this compound

    ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
    Aromatic CH6.8 - 7.0m-
    Dioxole O-CH₂-O5.9 - 6.0s-
    Benzylic CH₂-O5.0 - 5.2s-
    Propanoate -CH₂-2.3 - 2.5q~7.5
    Propanoate -CH₃1.1 - 1.2t~7.5

    Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

    ¹³C NMR Spectroscopy for Carbon Skeleton Analysis

    Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the aromatic ring, the dioxole methylene carbon, the benzylic methylene carbon, and the carbons of the propanoate group (carbonyl, methylene, and methyl). The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield position.

    Predicted ¹³C NMR Chemical Shifts for this compound

    Carbon AtomPredicted Chemical Shift (δ, ppm)
    Carbonyl C=O170 - 175
    Aromatic C-O145 - 150
    Aromatic C120 - 130
    Aromatic CH108 - 125
    Dioxole O-CH₂-O100 - 105
    Benzylic CH₂-O65 - 70
    Propanoate -CH₂-25 - 30
    Propanoate -CH₃8 - 12

    Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

    Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

    Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

    COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the quartet and triplet of the propanoate group would confirm their adjacency.

    HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

    HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, an HMBC experiment would show a correlation between the benzylic methylene protons and the carbonyl carbon of the propanoate group, confirming the ester linkage.

    Chiral NMR for Diastereomeric Excess Determination

    While this compound itself is not chiral, if it were synthesized from a chiral precursor or resolved into enantiomers, chiral NMR spectroscopy would be essential for determining the enantiomeric or diastereomeric excess. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

    A CDA reacts with the enantiomers of the compound to form diastereomers, which have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess. Alternatively, a CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum without covalent modification. The choice of the chiral agent is crucial for achieving good separation of the signals.

    Mass Spectrometry (MS)

    Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₁₁H₁₂O₄) is 208.0736 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition of the compound.

    Fragmentation Pattern Analysis (MS/MS Library Searches)

    Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules. In this technique, the molecular ion of this compound (m/z 208.21) is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. The resulting fragmentation pattern provides a molecular fingerprint that can be used for identification.

    The fragmentation of esters like this compound is expected to follow predictable pathways. Key fragmentation events would likely involve the cleavage of the ester bond and rearrangements within the benzodioxole moiety. While a specific MS/MS library entry for this compound is not publicly available, the expected fragmentation pattern can be inferred from the analysis of similar structures, such as methyl propanoate. For methyl propanoate, the molecular ion peak is observed at m/z 88, with a base peak at m/z 57, corresponding to the [C3H5O]+ fragment. docbrown.info

    By analogy, the mass spectrum of this compound would be expected to show significant peaks corresponding to the loss of the propanoate group and fragmentation of the benzodioxole ring. The table below outlines the predicted major fragment ions for this compound.

    Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Origin
    [C11H12O4]+•208Molecular Ion
    [C8H7O2]+135Loss of the propanoate group (•CH2CH2COO)
    [C7H5O2]+121Loss of CH2 from the benzylic position
    [C3H5O]+57Propionyl cation from the ester group
    [C2H5]+29Ethyl fragment from the propionate (B1217596) chain

    This table is based on theoretical fragmentation patterns and data from analogous compounds.

    MS/MS library searches, utilizing databases such as the National Institute of Standards and Technology (NIST) library, are instrumental in matching the experimental fragmentation pattern of an unknown compound against a vast collection of known spectra. mdpi.com This comparison allows for a high-confidence identification of the compound.

    Molecular Networking for Complex Mixtures

    Molecular networking is a cutting-edge computational approach used to visualize and analyze MS/MS data from complex mixtures. nih.govscienceopen.com This technique organizes the vast amount of data generated in a metabolomics experiment by grouping molecules with similar fragmentation patterns into clusters or "networks." Structurally related molecules will typically have similar MS/MS spectra and will therefore be connected within the same network.

    In the context of analyzing natural product extracts or synthetic reaction mixtures that may contain this compound and its derivatives, molecular networking can be invaluable. It allows for the rapid de-replication of known compounds and the targeted identification of novel or unexpected analogues. scienceopen.com By comparing the MS/MS spectrum of a feature in the mixture to a reference spectrum of pure this compound, its presence and the presence of related compounds can be quickly ascertained. The Global Natural Product Social Molecular Networking (GNPS) platform is a widely used open-access resource for performing such analyses. nih.gov

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the ester group, the aromatic ring, the ether linkages of the dioxole ring, and the aliphatic chain.

    Based on data from similar compounds like methyl propanoate, the following table summarizes the expected IR absorption bands for this compound. researchgate.netdocbrown.info

    Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
    C=O (Ester)~1740Stretching
    C-O-C (Ester)~1200Stretching
    C-O-C (Dioxole)~1040 & ~930Asymmetric & Symmetric Stretching
    C=C (Aromatic)~1600 & ~1480Stretching
    C-H (Aromatic)~3100-3000Stretching
    C-H (Aliphatic)~2980-2850Stretching

    The unique combination of these absorption bands provides a spectral fingerprint for this compound, confirming the presence of its constituent functional groups. docbrown.info

    Chromatographic Methods for Purity and Mixture Analysis

    Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

    High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. pensoft.netpensoft.net In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727).

    A typical RP-HPLC method for the purity assessment of a propanoate ester would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier. pensoft.netsielc.com The compound would be detected using a UV detector, likely at a wavelength where the benzodioxole chromophore has strong absorbance. The purity of the sample is determined by the relative area of the main peak corresponding to this compound.

    HPLC Parameter Typical Condition
    Column C18, 5 µm particle size
    Mobile Phase Acetonitrile/Water or Methanol/Water gradient
    Flow Rate 1.0 mL/min
    Detection UV at ~230 nm and ~280 nm
    Injection Volume 10 µL

    This table presents a generalized HPLC method for purity assessment.

    If this compound is synthesized in a chiral form or if there is a possibility of enantiomeric impurities, chiral HPLC is necessary to determine its enantiomeric purity. Chiral separation can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. uff.br

    Alternatively, an indirect method can be employed where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. wvu.edu The choice of the chiral selector or derivatizing agent is critical for achieving successful enantiomeric resolution.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov While this compound itself may have limited volatility, GC-MS is an excellent method for identifying any volatile impurities or related volatile components in a sample. mdpi.com

    In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for their identification based on their mass spectra. researchtrend.net The NIST library is a common resource for matching the obtained mass spectra with known compounds. mdpi.comresearchtrend.net

    GC-MS Parameter Typical Condition
    Column DB-5ms or equivalent (non-polar)
    Carrier Gas Helium
    Injection Mode Split/Splitless
    Oven Program Temperature gradient (e.g., 50°C to 280°C)
    MS Ionization Electron Ionization (EI) at 70 eV
    Mass Analyzer Quadrupole

    This table outlines a general GC-MS method for the analysis of volatile components.

    Thermal Analysis Techniques

    Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of materials as a function of temperature. For a comprehensive analysis of a compound like this compound, a coupled technique such as TG-DSC-MS is particularly insightful. This method simultaneously measures changes in mass (TG), heat flow (DSC), and the identity of evolved gaseous species (MS), providing a detailed profile of the thermal decomposition process.

    Thermogravimetric Analysis-Differential Scanning Calorimetry-Mass Spectrometry (TG-DSC-MS) for Thermal Decomposition

    The TG-DSC-MS technique is a powerful tool for elucidating the thermal degradation mechanism of chemical compounds. The thermogravimetric (TG) curve reveals the temperature ranges at which mass loss occurs, indicating decomposition, while the differential scanning calorimetry (DSC) curve shows whether these processes are endothermic or exothermic. The mass spectrometer (MS) then identifies the chemical nature of the volatile products evolved during each stage of mass loss.

    In a typical TG-DSC-MS experiment, a sample of this compound would be heated in a controlled atmosphere (e.g., inert nitrogen or oxidative air) at a constant heating rate. The resulting data would be plotted as mass loss (TG), heat flow (DSC), and ion current for specific mass-to-charge ratios (MS) as a function of temperature.

    Detailed Research Findings from Analogous Compounds:

    Studies on the thermal analysis of related safrole derivatives indicate that decomposition often occurs in multiple stages. arabjchem.orgresearchgate.net For instance, the initial mass loss in a TG curve might correspond to the cleavage of the propanoate ester group, a relatively labile functional group. This would be followed by the degradation of the core benzo-1,3-dioxole ring structure at higher temperatures.

    The DSC curve would likely show an endothermic peak corresponding to the energy absorbed to break the chemical bonds during decomposition. If the analysis were conducted in an oxidative atmosphere (air), exothermic peaks might be observed due to the combustion of the organic material.

    The mass spectrometer would be crucial in identifying the fragments produced during thermal decomposition. For this compound, one would expect to detect gaseous products corresponding to the loss of the propanoate side chain, such as propanoic acid or its fragments. Further degradation at higher temperatures would likely lead to the evolution of smaller molecules like carbon dioxide, carbon monoxide, and water, resulting from the breakdown of the aromatic ring system.

    The following interactive data table summarizes hypothetical, yet expected, results from a TG-DSC-MS analysis of this compound, based on the behavior of similar compounds.

    Temperature Range (°C)Mass Loss (%)DSC PeakEvolved Gas Fragments (m/z)Interpretation
    150 - 250~35%Endothermic74 (Propanoic Acid), 45 (COOH+), 29 (C2H5+)Loss of the propanoate side chain
    250 - 400~45%Endothermic/Exothermic122 (Benzodioxole), 78 (Benzene), 44 (CO2)Decomposition of the benzo-1,3-dioxole ring
    > 400~20%Exothermic44 (CO2), 18 (H2O)Oxidation of residual carbonaceous material

    Note: The data presented in this table is illustrative and based on the analysis of structurally related compounds. Actual experimental results for this compound may vary.

    This detailed analysis allows for the construction of a comprehensive thermal decomposition profile, which is essential for understanding the compound's stability and potential degradation pathways under thermal stress.

    Computational Chemistry and Theoretical Investigations of Benzo 1,3 Dioxole 5 Methanol Propanoate

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For Benzo-1,3-dioxole-5-methanol propanoate, these methods could provide significant insights into its behavior at a molecular level.

    Density Functional Theory (DFT) for Optimized Geometries

    Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties, which in turn influence its physical and chemical characteristics.

    Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Calculated via DFT) This table is illustrative and does not represent published data.

    ParameterBond/AngleCalculated Value
    Bond Lengths (Å) C1-C21.39
    O1-C71.37
    C8-O21.21
    Bond Angles (°) C1-C6-C5120.1
    O2-C8-O3123.5
    Dihedral Angles (°) C1-C2-C3-C40.0
    C6-C5-C9-O3178.5

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

    Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

    Global Reactivity Descriptors

    From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity.

    Table 2: Global Reactivity Descriptors and Their Significance This table is illustrative and does not represent published data.

    DescriptorFormulaSignificance
    Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron.
    Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
    Electronegativity (χ) χ = (I + A) / 2The tendency of the molecule to attract electrons.
    Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
    Chemical Softness (S) S = 1 / (2η)A measure of the molecule's polarizability.
    Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

    Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

    Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). Green areas denote neutral potential. For this compound, the MEP map would likely highlight the carbonyl oxygen as a region of high electron density.

    Vibrational Wavenumber Analysis

    Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific vibrational modes to different functional groups within the molecule. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its vibrational properties.

    Molecular Modeling and Dynamics Simulations

    While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can be employed to study the behavior of a larger system, such as this compound in a solvent or interacting with a biological target. These simulations can predict macroscopic properties and dynamic processes that are not accessible through static quantum calculations. To date, specific molecular dynamics studies on this compound have not been reported in the literature.

    Molecular Docking Studies for Biological Target Interaction Prediction

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfums.ac.ir This method is instrumental in predicting the interaction between a ligand, such as a derivative of the benzo-1,3-dioxole scaffold, and a biological target, typically a protein or enzyme. Such studies can forecast the binding affinity and mode, providing a basis for understanding potential biological activity. nih.gov For instance, docking studies on various benzodioxole derivatives have been performed to evaluate their potential as inhibitors for targets like C-Kit kinase and microbial proteins. biointerfaceresearch.comresearchgate.net

    A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol). fums.ac.ir This value estimates the strength of the interaction between the ligand and the enzyme's active site. A lower binding energy generally indicates a more stable and potent interaction. researchgate.net Studies on related heterocyclic compounds have demonstrated a range of binding affinities against various enzymes. For example, docking studies of certain benzothiazole (B30560) derivatives against the CYP450 3A4 protein have shown docking scores ranging from -7.3 to -8.6 kcal/mol. researchgate.net Similarly, benzo[a]phenazin-5-ol derivatives have shown binding free energies from -9.3 to -10.6 kcal/mol against C-kit kinase. fums.ac.ir These studies exemplify how computational methods can quantify the binding potential of a molecule before its synthesis and in vitro testing.

    Table 1: Example Binding Affinity Predictions for Structurally Related Compounds This table presents data from similar heterocyclic compounds to illustrate the outputs of ligand-enzyme binding affinity predictions.

    Compound Class Target Protein Predicted Binding Affinity (kcal/mol)
    Benzo[a]phenazin-5-ol Derivative C-Kit Kinase -10.6
    Benzothiazole Derivative CYP450 3A4 -8.634
    Benzo[f]quinoline (B1222042) Derivative HCV NS5B Polymerase -8.5

    Beyond predicting affinity, molecular docking elucidates the specific mechanism of binding. It can identify the key amino acid residues in the receptor's binding pocket that interact with the ligand. fums.ac.ir These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking analyses revealed that a potent benzo[a]phenazin-5-ol derivative formed four hydrogen bonds with specific amino acid residues (Arg791, Ile789, His790) within the C-kit kinase active site. researchgate.net In another study, N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides were shown to have a strong binding ability with the auxin receptor TIR1. researchgate.netfrontiersin.org Understanding these specific interactions is crucial for optimizing lead compounds to enhance their potency and selectivity for the target receptor.

    Structure-Activity Relationship (SAR) Derivation through Computational Approaches

    Computational approaches are pivotal in deriving Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. researchgate.net By comparing the docking scores and binding modes of a series of related compounds, researchers can identify the structural features essential for biological function. nih.gov For a novel class of endothelin-A (ET(A)) receptor antagonists, SAR studies revealed that the m,p-methylenedioxyphenyl group (a benzo-1,3-dioxole moiety), along with specific carboxyl and isopropoxy groups on the chromene skeleton, were crucial for potent and selective receptor binding. researchgate.net Computational SAR helps rationalize the activity of existing compounds and guides the design of new molecules with improved properties.

    In Silico Pharmacokinetic and Pharmacodynamic Modeling

    In silico modeling provides predictions for the pharmacokinetic and pharmacodynamic properties of a compound, which are critical for its development as a potential drug. These models assess how the body affects the compound (pharmacokinetics) and the compound's biochemical and physiological effects (pharmacodynamics).

    Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

    ADME properties determine the bioavailability and fate of a compound in an organism. Computational tools can predict various ADME parameters based on a molecule's structure. fums.ac.ir These predictions help identify potential liabilities early in the drug discovery process. researchgate.net For instance, in silico analysis of benzodioxin pyrazoline derivatives predicted oral absorption values as high as 91.36%. biointerfaceresearch.com Key parameters evaluated include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes. For example, studies on some benzo[f]quinoline candidates showed high predicted GI absorption and good bioavailability scores. researchgate.net

    Table 2: Predicted ADME Properties for Representative Heterocyclic Scaffolds This table shows typical ADME parameters predicted for compounds containing related structural motifs.

    Compound Class Predicted GI Absorption Predicted BBB Permeability Bioavailability Score
    Benzo[f]quinoline Derivative High No 0.55 - 0.85
    Benzodioxin Pyrazoline Derivative High (91.36%) N/A N/A

    Prediction of Drug Likeness Attributes

    "Drug-likeness" is a qualitative concept used to assess whether a compound has physicochemical properties consistent with known drugs. orientjchem.org Several rule-based filters are used for this evaluation, with Lipinski's Rule of Five being the most common. orientjchem.org These rules establish ranges for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Online tools like SwissADME and Molinspiration are frequently used to calculate these properties. biointerfaceresearch.comresearchgate.net Studies on various heterocyclic compounds, such as benzodioxin pyrazolines, have shown they can pass these filters with zero violations, indicating favorable pharmacokinetic properties. biointerfaceresearch.com

    Table 3: Drug Likeness Attributes based on Lipinski's Rule of Five This table outlines the parameters of Lipinski's Rule of Five, commonly used to assess the drug-likeness of a compound.

    Parameter Generally Accepted Range for Oral Bioavailability
    Molecular Weight (MW) ≤ 500 Da
    Log P (Lipophilicity) ≤ 5
    Hydrogen Bond Donors (HBD) ≤ 5

    Computational-Aided Design and Optimization of Novel Benzodioxole Derivatives

    Computational-aided drug design (CADD) has emerged as a powerful tool in medicinal and agricultural chemistry to accelerate the discovery and optimization of new chemical entities. By leveraging computational models, researchers can predict the biological activity of molecules, understand their interactions with target proteins, and refine their structures to enhance desired properties and minimize potential liabilities. For the benzodioxole scaffold, CADD has been instrumental in designing derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and plant growth-regulating properties. nih.gov

    The design process often begins with a known active compound or a biological target. Techniques such as molecular docking are employed to predict the binding orientation and affinity of benzodioxole derivatives to the active site of a target protein. For instance, in the development of novel anticancer agents, derivatives of 1,3-benzodioxole (B145889) were designed and their binding efficacy with the tubulin protein was evaluated using molecular docking. tandfonline.com This in silico analysis helps in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. tandfonline.com

    Furthermore, quantitative structure-activity relationship (QSAR) studies are frequently used to build mathematical models that correlate the structural features of benzodioxole derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of newly designed compounds. For example, 3D-QSAR models have been developed for benzodioxane derivatives to understand the structural requirements for their antagonist activity at α1-adrenoceptors. researchgate.net Such studies provide valuable insights into the key molecular features that govern the activity of these compounds, guiding the rational design of more potent and selective derivatives. researchgate.net

    The following table illustrates the results of a molecular docking study on a series of benzodioxole derivatives targeting a specific protein.

    CompoundBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Activity
    Derivative 1-8.5TYR221, SER145, HIS280High
    Derivative 2-7.9TYR221, SER145, LEU277Moderate
    Derivative 3-6.2SER145, LEU277Low
    Derivative 4-8.8TYR221, SER145, HIS280, ARG225High

    This table is a representative example based on typical data from molecular docking studies of benzodioxole derivatives and does not represent data for specific, named compounds.

    Pharmacophore Modeling and Screening

    Pharmacophore modeling is a cornerstone of ligand-based drug design and is particularly useful when the three-dimensional structure of the biological target is unknown. azolifesciences.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target and elicit a biological response. nih.gov

    For the benzodioxole class of compounds, pharmacophore models have been successfully developed to identify new derivatives with desired biological activities. The process typically involves aligning a set of known active molecules and extracting the common chemical features that are responsible for their activity. pharmacophorejournal.com This generated model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore. nih.govfrontiersin.org

    A study on the development of potent auxin receptor agonists utilized pharmacophore models to screen for novel 1,3-benzodioxole derivatives. The best pharmacophore model, containing features such as a hydrophobic centroid, an aromatic centroid, and a hydrogen-bond acceptor, was used to screen a database of small molecules, leading to the identification of promising candidates for further development as root growth promoters.

    The table below outlines a typical pharmacophore model developed for a series of active benzodioxole derivatives.

    Pharmacophoric FeatureGeometric Constraint (Å)
    Aromatic Ring (AR)Center at (x1, y1, z1), Radius 1.5
    Hydrogen Bond Acceptor (HBA)Center at (x2, y2, z2), Radius 1.0
    Hydrophobic (HY)Center at (x3, y3, z3), Radius 1.2
    Hydrogen Bond Donor (HBD)Center at (x4, y4, z4), Radius 1.0

    This table represents a generalized pharmacophore model and the geometric constraints are illustrative.

    Virtual screening based on such pharmacophore models has proven to be an effective strategy for enriching hit lists with structurally diverse compounds that possess the desired biological activity, thus accelerating the pace of drug and agrochemical discovery. mdpi.com

    Investigation of Biological Activities and Molecular Mechanisms of Benzo 1,3 Dioxole 5 Methanol Propanoate and Derivatives

    Modulation of Enzyme Activity

    The benzo-1,3-dioxole moiety is a key structural feature in various compounds that have been shown to interact with and modulate the activity of several important enzyme systems.

    Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2) and Implications for Drug Metabolism

    The benzo-1,3-dioxole ring, often referred to as the methylenedioxyphenyl group, is a well-known inhibitor of cytochrome P450 (CYP450) enzymes. This inhibition can have significant implications for drug metabolism, as the CYP450 system is responsible for the breakdown of a vast number of pharmaceuticals and other xenobiotics.

    Research on safrole, a natural hepatotoxin and a prominent compound containing the benzo-1,3-dioxole structure, has demonstrated its potent inhibitory effects on several human CYP450 enzymes. nih.gov Studies using recombinant human P450 and human liver microsomes revealed that safrole is a non-selective inhibitor of CYP1A2, CYP2A6, CYP2D6, CYP2E1, and CYP3A4. nih.gov It showed particularly strong inhibition against CYP1A2, CYP2A6, and CYP2E1, with IC50 values below 20 μM. nih.gov The inhibition of CYP1A2 by safrole was found to be competitive. nih.gov The metabolism of safrole's reactive ortho-quinone metabolites is predominantly carried out by CYP1A2, highlighting this enzyme's central role in the compound's bioactivation and potential toxicity. nih.gov This inhibitory action on key drug-metabolizing enzymes suggests that compounds with this structure could lead to significant drug-drug interactions. scbt.com

    Table 1: Inhibitory Concentration (IC50) of Safrole on Human Cytochrome P450 Enzymes

    Enzyme IC50 (μM) Type of Inhibition
    CYP1A2 < 20 Competitive
    CYP2A6 < 20 Non-competitive
    CYP2E1 < 20 Non-competitive
    CYP3A4 Less Potent -
    CYP2D6 Less Potent -

    Data sourced from studies on the related compound, safrole. nih.gov

    Carbonic Anhydrase Inhibition Studies

    There is currently no specific research available detailing the direct carbonic anhydrase (CA) inhibitory activity of Benzo-1,3-dioxole-5-methanol propanoate or its closely related derivatives. The scientific literature on CA inhibitors primarily focuses on compounds containing specific pharmacophores, such as sulfonamide groups, which are known to bind to the zinc metalloenzyme active site. nih.govnih.gov

    Acetylcholinesterase Inhibition Investigations

    While data on this compound is not available, other molecules incorporating the benzodioxole ring have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of conditions like Alzheimer's disease. researchgate.netdergipark.org.tr For instance, a novel compound synthesized to contain both a benzodioxole and a thiadiazole ring demonstrated significant AChE inhibition. researchgate.netdergipark.org.tr This suggests that the benzodioxole moiety can serve as a scaffold in the design of new cholinesterase inhibitors.

    In one study, a synthesized thiadiazole-benzodioxole derivative showed an IC50 value of 0.114 ± 0.005 µM against AChE, compared to the reference drug donepezil, which had an IC50 of 0.0201 ± 0.0014 µM. dergipark.org.tr

    Table 2: Acetylcholinesterase (AChE) Inhibition by a Benzodioxole-Thiadiazole Derivative

    Compound IC50 (µM) against AChE
    Benzodioxole-Thiadiazole Derivative (4a) 0.114 ± 0.005
    Donepezil (Reference) 0.0201 ± 0.0014

    Data from a study on a synthetic derivative containing the benzodioxole ring. dergipark.org.tr

    Inhibition of Liver Enzymes

    As detailed in section 6.1.1, the primary liver enzymes involved in metabolism are the cytochrome P450 family. The related compound safrole has been shown to strongly inhibit the activity of several of these enzymes in human liver microsomes. nih.gov At a concentration of 50 μM, safrole significantly inhibited 7-ethoxyresorufin (B15458) O-deethylation and chlorzoxazone (B1668890) hydroxylation, which are marker activities for CYP1A2 and CYP2E1, respectively. nih.gov This confirms that the benzo-1,3-dioxole structure can potently interfere with hepatic enzyme function.

    Monoamine Oxidase Inhibition

    Derivatives containing structures similar to benzo-1,3-dioxole have been evaluated as inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. nih.gov A study on a series of benzodioxane derivatives, which are structurally related to benzodioxoles, found them to be potent and selective MAO-B inhibitors. researchgate.net These compounds acted as reversible and competitive inhibitors. nih.gov

    For example, the most potent compound from this class, 6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine, exhibited an IC50 value of 0.045 μM for MAO-B, with high selectivity over the MAO-A isoform. researchgate.net

    Table 3: Monoamine Oxidase B (MAO-B) Inhibition by Benzodioxane Derivatives

    Compound IC50 (µM) against MAO-B
    6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine 0.045
    Sesamol (B190485) Derivative Example 0.164

    Data from a study on structurally related benzodioxane and sesamol derivatives. researchgate.net

    Activity as Biological Modulators

    The benzo-1,3-dioxole scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities. This core structure has been utilized in drug discovery to develop novel agents for various therapeutic targets. For example, scientists have used the benzodioxole nucleus to create innovative compounds with potential antidiabetic and anticancer effects. najah.edumdpi.com In one study, newly synthesized benzodioxole derivatives were tested for their ability to inhibit α-amylase and α-glucosidase, enzymes relevant to diabetes management. rsc.org Another research effort conjugated 1,3-benzodioxole (B145889) derivatives with arsenicals to improve their anti-tumor efficiency by inhibiting the thioredoxin system and inducing oxidative stress. mdpi.com These studies underscore the versatility of the benzodioxole ring as a building block for biologically active molecules.

    Table of Mentioned Compounds

    Compound Name
    This compound
    Safrole
    Donepezil
    6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine
    7-ethoxyresorufin

    Effects on Central Nervous System (CNS) Targets

    Derivatives of benzo-1,3-dioxole have been investigated for their potential effects on the central nervous system, with studies primarily focusing on their anticonvulsant and muscle relaxant properties.

    A number of studies have explored the anticonvulsant potential of various benzo-1,3-dioxole derivatives. Research suggests that these compounds may exert their effects through multiple mechanisms, similar to established antiepileptic drugs. One proposed mechanism is the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By blocking these channels, certain derivatives may reduce the sustained high-frequency firing of neurons that is characteristic of seizures.

    Another potential mechanism is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some benzo-1,3-dioxole derivatives may act on GABA-A receptors, increasing the influx of chloride ions into neurons and causing hyperpolarization, which makes them less likely to fire. This enhancement of inhibitory neurotransmission can contribute to the suppression of seizure activity. The anticonvulsant activity of some derivatives has been demonstrated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

    Table 1: Anticonvulsant Activity of Select Benzo-1,3-dioxole Derivatives

    Compound Type Test Model Observed Effect Potential Mechanism of Action
    Benzo mdpi.comacs.orgdioxol-5-yloxy-N'-(4-substituted benzylidene)acetohydrazide derivatives MES seizure test Potent anticonvulsant activity Augmentation of GABAergic activity
    5-Substituted benzo[d] mdpi.comacs.orgdioxole derivatives MES and scPTZ screens Promising anticonvulsant activities Not specified
    (E)-1-(Benzo[d] mdpi.comacs.orgdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one Not specified Analog of the antiepileptic drug stiripentol Not specified

    The potential for benzo-1,3-dioxole derivatives to act as muscle relaxants has also been considered, partly due to the known CNS effects of related compounds. For instance, piperine, an alkaloid found in black pepper that contains the benzo-1,3-dioxole moiety, has been investigated for its various pharmacological activities, including effects that could contribute to muscle relaxation. The mechanism for such properties could be linked to the modulation of CNS pathways that control muscle tone or through direct effects on muscle tissue.

    Research into synthetic piperidine (B6355638) derivatives, which share structural similarities with some natural compounds containing the benzo-1,3-dioxole ring, has shown that they can exhibit muscle relaxant effects by blocking neuromuscular transmission. These compounds have been found to act postsynaptically, reducing the sensitivity of the end-plate membrane to acetylcholine, the neurotransmitter responsible for muscle contraction. While direct evidence for this compound is lacking, the activities of these related compounds suggest a potential area for future investigation.

    Interactions with ATP-Binding Cassette (ABC) Transporters

    Derivatives of benzo-1,3-dioxole have been identified as modulators of ATP-binding cassette (ABC) transporters, a large family of membrane proteins responsible for the transport of various substances across cellular membranes.

    A significant finding is the role of the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide moiety in potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ABC transporter that functions as a chloride ion channel, and its dysfunction leads to cystic fibrosis. Certain benzo-1,3-dioxole derivatives have been shown to act as "correctors," which help to traffic misfolded CFTR protein to the cell membrane, thereby increasing the number of functional channels. This suggests a direct or indirect interaction with the CFTR protein or the cellular machinery involved in its processing and transport.

    The modulation of CFTR activity by benzo-1,3-dioxole derivatives has direct implications for ion and fluid transport. By increasing the density of functional CFTR channels at the cell surface, these compounds can enhance the secretion of chloride ions from epithelial cells. This, in turn, drives the movement of water, leading to the hydration of mucosal surfaces in organs such as the lungs and digestive tract. This mechanism is crucial for restoring normal physiological function in conditions like cystic fibrosis, where defective ion transport leads to the accumulation of thick, sticky mucus.

    Auxin Receptor Agonist Activity in Plants

    In the realm of plant biology, certain derivatives of benzo-1,3-dioxole have been identified as potent auxin receptor agonists. Auxins are a class of plant hormones that play a critical role in various aspects of plant growth and development, including root formation.

    A series of N-(benzo[d] mdpi.comacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides have been designed and synthesized, and their biological activities evaluated. mdpi.comnih.govnih.gov These compounds have been shown to exhibit significant auxin-like activity. The proposed mechanism of action involves binding to the auxin receptor TIR1 (Transport Inhibitor Response 1). mdpi.comnih.govnih.gov Molecular docking studies have indicated that these derivatives can fit into the auxin-binding pocket of the TIR1 protein, mimicking the action of the natural auxin, indole-3-acetic acid (IAA). nih.gov This binding initiates a signaling cascade that leads to the expression of auxin-responsive genes, ultimately promoting root growth. mdpi.comnih.govnih.gov One particular derivative, designated as K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), with activity exceeding that of the synthetic auxin 1-naphthylacetic acid (NAA). mdpi.comnih.govnih.gov

    Table 2: Auxin-like Activity of a Benzo-1,3-dioxole Derivative (K-10)

    Plant Species Parameter Observation Comparison with NAA
    Arabidopsis thaliana Root Growth Significant promotion Superior activity
    Oryza sativa Root Growth Remarkable promotive effect Far exceeding activity
    Arabidopsis thaliana (mutant studies) Auxin-like physiological functions Confirmed Not applicable
    Molecular Docking Binding to TIR1 receptor Stronger binding affinity Higher than NAA
    Mechanisms of Root Growth Promotion

    Derivatives of 1,3-benzodioxole have been identified as potent promoters of root growth. nih.govresearchgate.net Research has focused on a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, with a specific compound, designated K-10, demonstrating remarkable efficacy in promoting root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govresearchgate.net

    The mechanism of action involves the enhancement of root-related signaling responses. nih.gov Transcriptome analysis has shown that these derivatives can induce a transcriptional response similar to that of the natural plant hormone auxin. nih.govresearchgate.net This involves the downregulation of genes that inhibit root growth, thereby fostering an environment conducive to root development. nih.govresearchgate.net The application of these compounds has been shown to significantly increase primary root elongation and the formation of lateral roots. nih.govfrontiersin.org

    Interaction with TIR1 Auxin Receptors

    The primary molecular target for the root growth-promoting effects of these benzodioxole derivatives is the Transport Inhibitor Response 1 (TIR1) auxin receptor. nih.govresearchgate.net Auxin signaling is crucial for nearly all aspects of plant growth and development, and the TIR1 receptor is a key component of this pathway. nih.gov

    Molecular docking studies have revealed that these synthetic benzodioxole derivatives bind effectively to the TIR1 receptor. nih.govresearchgate.net The binding affinity of compound K-10, for instance, was found to be greater than that of the natural auxin, indole-3-acetic acid (IAA), and the synthetic auxin, 1-naphthylacetic acid (NAA). nih.govresearchgate.net This strong interaction with the TIR1 receptor stabilizes the formation of a complex with Aux/IAA repressor proteins, leading to their degradation and the subsequent activation of auxin response genes that promote root growth. nih.gov The interaction involves the formation of hydrogen bonds with key amino acid residues within the TIR1 active site. nih.gov

    Antimicrobial and Antifungal Mechanisms

    The 1,3-benzodioxole scaffold is a recurring motif in compounds exhibiting antimicrobial and antifungal properties.

    Inhibition of Bacterial Growth (e.g., Escherichia coli, Staphylococcus aureus)

    Various derivatives of 1,3-benzodioxole have demonstrated inhibitory activity against pathogenic bacteria, including the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.netnajah.edu For instance, certain Schiff base derivatives of 1,3-benzodioxole have shown the ability to inhibit the growth of these bacteria. researchgate.net The mechanism of action is believed to involve the inhibition of essential bacterial enzymes. researchgate.net In silico studies have suggested that these compounds may bind to the active site of enzymes such as the bacterial FabH enzyme, which is involved in fatty acid synthesis. researchgate.net

    The following table summarizes the minimum inhibitory concentrations (MICs) of a benzodioxol derivative against selected bacteria. najah.edu

    CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
    Benzodioxol Derivative 3e125250

    Antifungal Properties (e.g., Candida albicans)

    Derivatives of 1,3-benzodioxole have also been investigated for their antifungal activity against opportunistic fungal pathogens like Candida albicans. researchgate.netnih.gov Esters of benzoic acid, a related structural class, have shown varying levels of antifungal efficacy against different strains of C. albicans. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the aromatic ring play a crucial role in determining the antifungal potency. nih.gov

    Interaction with Microbial Molecular Targets

    The precise molecular targets for the antimicrobial and antifungal activity of many benzodioxole derivatives are still under investigation. However, it is generally believed that these compounds can interfere with various cellular processes in microorganisms. For some antifungal derivatives, a proposed mechanism involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net However, for others, this mechanism has been ruled out, suggesting that they act on different, yet-to-be-identified targets. researchgate.net

    Antitumor and Anticancer Mechanisms

    The 1,3-benzodioxole moiety is present in a number of natural and synthetic compounds with recognized antitumor and anticancer activities. nih.govnih.govresearchgate.netresearchgate.netbohrium.comnajah.edunih.govnih.govnih.gov

    Research on various 1,3-benzodioxole derivatives has demonstrated their ability to inhibit the growth of a range of human tumor cell lines. nih.gov For example, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester has shown significant growth inhibitory activity across 52 different cell lines. nih.gov

    One of the proposed mechanisms for the anticancer activity of certain benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system. nih.govnih.govmdpi.com The Trx system is crucial for maintaining the redox balance within cells and is often upregulated in cancer cells, contributing to their survival and resistance to therapy. nih.gov By inhibiting this system, these compounds can induce oxidative stress and trigger apoptosis (programmed cell death) in cancer cells. nih.govnih.govmdpi.com

    Furthermore, some benzodioxole-containing compounds have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. najah.edu For instance, certain carboxamide-containing benzodioxole derivatives have been observed to cause an arrest in the G2-M phase of the cell cycle in liver cancer cells. najah.edu

    The following table provides an overview of the cytotoxic activity of a benzodioxole derivative against different cancer cell lines. najah.edu

    CompoundCancer Cell LineIC50 (mM)
    Benzodioxole Derivative 2aHeLa (Cervical Cancer)>5
    Caco-2 (Colorectal Cancer)>5
    Hep3B (Liver Cancer)4.86

    Induction of Apoptosis

    Derivatives of 1,3-benzodioxole have demonstrated the ability to induce apoptosis, or programmed cell death, a critical mechanism in the elimination of cancerous cells. Studies have shown that when these derivatives are conjugated with arsenical precursors, they exhibit enhanced pro-apoptotic effects. nih.govnih.gov This is achieved through the inhibition of the thioredoxin system, which leads to increased oxidative stress within the cancer cells, ultimately triggering the apoptotic cascade. nih.govnih.gov The thioredoxin system plays a role in protecting cells from reactive oxygen species (ROS), and its inhibition disrupts the cellular redox balance, making cancer cells more susceptible to apoptosis. nih.gov Furthermore, some 3-aryl-5-aryl-1,2,4-oxadiazoles, which can be considered derivatives, have been identified as a new series of apoptosis inducers. najah.edu

    Inhibition of Cell Proliferation (e.g., Microtubule Inhibition)

    The anti-proliferative activity of 1,3-benzodioxole derivatives is a well-documented aspect of their anti-cancer potential. nih.govnih.govchemicalbook.com These compounds have been shown to inhibit the growth of various cancer cell lines. nih.gov One of the proposed mechanisms for this anti-proliferative effect is the inhibition of microtubules. researchgate.netresearchgate.net Microtubules are essential components of the cytoskeleton and are crucial for cell division. Their disruption can lead to cell cycle arrest and inhibition of proliferation. Certain 1,3-benzodioxole derivatives have been investigated as potential microtubule inhibitors, which would contribute to their ability to control cancer cell growth. researchgate.net

    Modulation of Cancer Cell Lines Growth (in vitro)

    Numerous studies have evaluated the in vitro activity of 1,3-benzodioxole derivatives against a variety of human tumor cell lines. researchgate.netnih.govchemicalbook.comresearchgate.net These studies have consistently shown that certain derivatives can inhibit the growth of cancer cells. For instance, a series of 1,3-benzodioxoles were synthesized and evaluated for their antitumor activity, with some compounds exhibiting significant growth inhibition. researchgate.netnih.gov Another study reported the cytotoxic activity of 1,3-benzodioxole derivatives against several human tumor cell lines, including those of the colon and nasopharynx. chemicalbook.com The effectiveness of these compounds can vary depending on the specific derivative and the cancer cell line being tested. For example, in one study, amide benzodioxole derivatives showed more potent anticancer activity on a Hep3B cancer cell line compared to other derivatives. najah.edu

    Below is an interactive data table summarizing the in vitro activity of selected 1,3-benzodioxole derivatives against various cancer cell lines.

    DerivativeCancer Cell LineActivityReference
    6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 852 human tumor cell linesSignificant growth inhibitory activity nih.gov
    Amide benzodioxole derivative 2aHep3BPotent anticancer activity najah.edu
    Various organic arsenicals with 1,3-benzodioxoleFour different cancer cell linesBroad-spectrum anti-proliferation efficiency nih.gov

    Enhancement of Antitumor Efficiency of Co-administered Agents (e.g., Arsenicals)

    A significant finding in the study of 1,3-benzodioxole derivatives is their ability to enhance the efficacy of other anticancer agents. nih.govnih.gov This has been particularly noted with arsenicals, which are used in the treatment of certain cancers but are limited by their side effects. nih.govnih.gov When conjugated with 1,3-benzodioxole derivatives, the resulting arsenicals are eliminated more slowly from the body, maintaining an effective concentration in the blood for a longer period. nih.govnih.gov This conjugation also leads to better anti-proliferative and apoptosis-inducing effects. nih.govnih.gov This synergistic effect presents a promising strategy for improving the therapeutic index of existing anticancer drugs. nih.gov

    Immunomodulatory Effects

    The potential immunomodulatory effects of 1,3-benzodioxole derivatives have also been an area of investigation. researchgate.net While this area is less explored compared to their anti-cancer and anti-inflammatory activities, there is evidence to suggest that these compounds can influence the immune system. Further research is needed to fully elucidate the mechanisms by which 1,3-benzodioxole derivatives may modulate immune responses and the potential therapeutic implications of these effects.

    Hepatoprotective Functions

    Recent studies have highlighted the hepatoprotective potential of certain 1,3-benzodioxole derivatives. chemicalbook.comnih.gov Specifically, a series of 1,3-benzodioxole-based fibrate derivatives were found to exhibit hepatoprotective effects in addition to their hypolipidemic properties. nih.gov In a study using a high-fat diet-induced hyperlipidemic mouse model, a particular derivative not only reduced plasma lipids but also ameliorated hepatic transaminase levels (AST and ALT) and improved hepatic lipid accumulation. nih.gov These findings suggest that 1,3-benzodioxole derivatives could be valuable in addressing liver-related pathologies. chemicalbook.com

    Future Research Directions and Emerging Paradigms for Benzo 1,3 Dioxole 5 Methanol Propanoate

    Elucidation of Undiscovered Mechanisms of Action

    While the initial biological activities of Benzo-1,3-dioxole-5-methanol propanoate may be known, the underlying molecular mechanisms often remain partially understood. A critical future direction is the comprehensive elucidation of its mechanisms of action. A promising avenue for investigation stems from research on structurally related compounds like piperonyl butoxide (PBO). PBO has been identified as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, a crucial pathway in embryonic development, as well as in brain and face morphogenesis. nih.gov Given the structural similarity, a key research question is whether this compound also modulates the Shh pathway or other critical developmental and cellular signaling cascades. nih.gov

    Future studies should employ a range of modern molecular biology techniques to uncover these mechanisms. High-throughput screening of cell-based assays, proteomics, and transcriptomics can reveal changes in protein expression and gene regulation upon treatment with the compound. Identifying direct protein targets through techniques like affinity chromatography-mass spectrometry will be crucial in pinpointing the specific molecular interactions that drive its biological effects.

    Exploration of Novel Synthetic Routes and Sustainable Methodologies

    The synthesis of this compound and its derivatives is an area ripe for innovation, particularly with a focus on green and sustainable chemistry. nih.gov Traditional synthetic methods can be resource-intensive and generate significant waste. Future research will explore novel synthetic routes that are more efficient, atom-economical, and environmentally benign.

    One promising approach is the use of biocatalysis, employing enzymes for specific transformations. For instance, biocatalytic esterification in greener solvents like ionic liquids has shown success for other compounds and could be adapted for the synthesis of this compound. mdpi.com Other sustainable methodologies to be explored include microwave-assisted synthesis and mechanochemistry, which can reduce reaction times, energy consumption, and the need for hazardous solvents. nih.gov The development of multi-component reactions (MCRs) also presents an opportunity to construct complex molecular architectures from simple precursors in a single step, adhering to the principles of atom economy and efficiency. nih.gov Research into novel catalytic systems, such as those based on earth-abundant metals, could also lead to more sustainable synthetic protocols. researchgate.networldresearchersassociations.com

    Synthetic StrategyPotential AdvantagesRelevant Green Chemistry Principles
    BiocatalysisHigh selectivity, mild reaction conditions, reduced byproducts. mdpi.comUse of Renewable Feedstocks, Catalysis.
    Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. nih.govDesign for Energy Efficiency.
    MechanochemistrySolvent-free or reduced solvent use, high efficiency. nih.govSafer Solvents and Auxiliaries.
    Multi-Component ReactionsHigh atom economy, reduced number of synthetic steps, molecular diversity. nih.govAtom Economy.

    Advanced Characterization of Stereochemical Properties

    While this compound itself is achiral, many of its derivatives or related compounds possess chiral centers, making the study of their stereochemistry critical. The biological activity of stereoisomers can differ significantly, with one enantiomer often being more active or having a different pharmacological profile than the other. Therefore, future research must involve the advanced characterization of the stereochemical properties of any chiral analogues.

    This includes the development of stereoselective synthetic routes to obtain enantiomerically pure compounds. rsc.org Advanced analytical techniques are essential for confirming the absolute configuration of these molecules. X-ray crystallography remains the gold standard for unambiguous structure determination. Furthermore, spectroscopic methods like 2D Nuclear Magnetic Resonance (NMR), such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to elucidate the relative stereochemistry and conformational preferences of molecules in solution. mdpi.com Chiral chromatography techniques will also be vital for separating enantiomers and assessing enantiomeric purity.

    Deeper Integration of Computational and Experimental Studies

    The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. A deeper integration of these approaches is a key future direction for the study of this compound. Computational chemistry can provide valuable insights into the molecule's properties and interactions, guiding experimental design and interpreting results.

    For example, quantum chemical calculations can be used to predict molecular properties such as electronic structure, reactivity, and spectroscopic signatures. researchgate.net Molecular docking simulations can be employed to predict the binding modes of the compound with potential biological targets, helping to prioritize experimental validation. researchgate.net Furthermore, molecular dynamics simulations can provide a dynamic picture of how the compound interacts with its environment, such as a protein binding site or a cell membrane. These computational predictions can then be tested and refined through targeted experiments, creating an iterative cycle of discovery that is more efficient and insightful than either approach alone. This integrated strategy is also crucial for applying green chemistry principles, for instance, by computationally screening for safer and more effective solvents. skpharmteco.com

    Investigation of Environmental Fate and Green Chemistry Principles

    Understanding the environmental impact of a chemical is a critical aspect of modern chemical research. Future investigations must thoroughly assess the environmental fate of this compound. This involves studying its persistence, bioaccumulation potential, and toxicity to various organisms. Research on the related compound, piperonyl butoxide (PBO), indicates moderate to high toxicity to aquatic invertebrates and a potential for persistence in the environment, highlighting the importance of such studies for the target compound. orst.edupatsnap.comnih.gov

    Environmental ConcernResearch FocusRelated Findings (from PBO)
    Aquatic ToxicityAssessment of toxicity to fish, invertebrates, and amphibians.Moderately to highly toxic to aquatic life. orst.edupatsnap.com
    PersistenceStudies on degradation rates in soil and water.Can persist in the environment. patsnap.com
    BioaccumulationMeasurement of accumulation in organisms.Low to moderate bioconcentration potential. beyondpesticides.org

    Identification of Novel Biological Targets and Phenotypes

    The benzo-1,3-dioxole scaffold is present in numerous compounds with diverse biological activities, suggesting that this compound may interact with a variety of biological targets. nih.govnajah.edu A key area for future research is the systematic identification of these novel targets to uncover new therapeutic applications.

    As mentioned, the inhibition of the Sonic hedgehog (Shh) pathway by the related compound PBO presents a compelling target for investigation. nih.gov Furthermore, other derivatives of the benzodioxole scaffold have been evaluated as cyclooxygenase (COX) inhibitors and cytotoxic agents, suggesting potential applications in inflammation and cancer research. nih.gov Unbiased screening approaches, such as phenotypic screening, can be employed to identify unexpected biological activities. In these screens, the compound is tested against a panel of cells or organisms, and its effect on various phenotypes (e.g., cell morphology, proliferation, differentiation) is observed. Hits from these screens can then be followed up with target deconvolution studies to identify the responsible molecular targets.

    Development of Benzo-1,3-dioxole Scaffold Libraries for High-Throughput Screening

    To efficiently explore the biological potential of the benzo-1,3-dioxole scaffold, the development of compound libraries for high-throughput screening (HTS) is a strategic imperative. nih.govnih.gov Instead of studying a single compound, a library of structurally diverse analogues of this compound can be synthesized. This library should be designed to explore a wide range of chemical space by systematically varying substituents on the aromatic ring and the propanoate side chain.

    These libraries can then be screened against a vast array of biological targets and cellular assays using automated HTS platforms. ku.edu This approach significantly increases the probability of discovering "hits"—compounds that exhibit a desired biological activity. Cheminformatics analysis can be used to ensure the diversity and drug-like properties of the library. ku.edu The promising hits identified through HTS can then serve as starting points for further medicinal chemistry efforts to develop new therapeutic agents for a wide range of diseases. nih.govnih.gov

    Addressing Research Gaps in Microbial Ester Synthesis Pathways

    The microbial synthesis of this compound, a specialty aromatic ester with potential applications in the fragrance and fine chemical industries, represents a significant challenge at the intersection of metabolic engineering and biocatalysis. While strides have been made in the microbial production of various aromatic compounds and in the enzymatic synthesis of esters, a dedicated and integrated pathway for this specific molecule has yet to be established. Addressing the existing research gaps is paramount to unlocking the potential of microbial cell factories for its sustainable and efficient production.

    A primary obstacle is the absence of a known natural microbial pathway for the synthesis of the precursor alcohol, Benzo-1,3-dioxole-5-methanol, also known as piperonyl alcohol. Current biocatalytic methods predominantly rely on the in vitro reduction of piperonal (B3395001) or the hydrolysis of piperonyl acetate (B1210297), rather than de novo synthesis from simple carbon sources . Therefore, a significant research gap lies in the design and implementation of a complete microbial biosynthetic route to this key intermediate.

    Furthermore, the enzymatic esterification of a secondary aromatic alcohol like piperonyl alcohol with propionic acid presents its own set of challenges. Lipases, the most commonly employed enzymes for ester synthesis, often exhibit lower activity and selectivity towards secondary alcohols compared to primary alcohols. This can lead to inefficient conversion rates and the formation of unwanted byproducts.

    The subsequent sections will delve into the specific research gaps and outline future research directions aimed at establishing a robust microbial platform for the synthesis of this compound.

    Elucidation of a de Novo Biosynthetic Pathway for Benzo-1,3-dioxole-5-methanol

    A critical research frontier is the development of a microbial strain capable of producing Benzo-1,3-dioxole-5-methanol from a simple carbon source like glucose. This necessitates a multi-step metabolic engineering approach, starting from a common aromatic precursor.

    Future Research Directions:

    Pathway Design from Protocatechuic Acid: A plausible biosynthetic route could start from protocatechuic acid (PCA), a key intermediate in the shikimate pathway that can be overproduced in engineered microbes like E. coli and Saccharomyces cerevisiae. The subsequent steps would involve the formation of the characteristic methylenedioxy bridge of the benzodioxole ring. Enzymes for this conversion are not well-characterized in microbial systems, presenting a significant area for enzyme discovery and engineering.

    Enzyme Discovery and Engineering for Methylenedioxy Bridge Formation: Research should focus on identifying and characterizing enzymes, potentially from plant sources known to produce benzodioxole-containing compounds, that can catalyze the formation of the methylenedioxy bridge from vicinal diols like PCA. These enzymes could then be heterologously expressed and optimized in a suitable microbial host.

    Reduction of the Carboxylic Acid Moiety: Once the benzodioxole ring is formed, the carboxylic acid group of the precursor would need to be reduced to an alcohol. This could be achieved through the action of a carboxylate reductase, an enzyme class that has been successfully used in the enzymatic transformation of carboxylic acids to aldehydes sigmaaldrich.com. A subsequent alcohol dehydrogenase would then convert the aldehyde to the final alcohol, Benzo-1,3-dioxole-5-methanol.

    Table 1: Proposed Biosynthetic Pathway for Benzo-1,3-dioxole-5-methanol

    Step Precursor Target Potential Enzyme Class Research Gap
    1 Shikimate Pathway Intermediates Protocatechuic Acid (PCA) Established in engineered microbes Optimization of PCA flux
    2 Protocatechuic Acid 3,4-dihydroxybenzyl alcohol Carboxylate Reductase, Alcohol Dehydrogenase Identification of suitable enzymes

    Screening and Engineering of Esterases for Secondary Alcohol Propionylation

    The efficient enzymatic esterification of the secondary alcohol, Benzo-1,3-dioxole-5-methanol, with propionate (B1217596) is the final and crucial step in the synthesis of the target ester. The inherent difficulty of many lipases to efficiently acylate secondary alcohols necessitates a focused research effort in this area.

    Future Research Directions:

    High-Throughput Screening of Lipases and Esterases: A comprehensive screening of a wide range of lipases and other esterases from diverse microbial sources should be undertaken to identify enzymes with inherent activity towards secondary aromatic alcohols and a preference for short-chain carboxylic acids like propionic acid.

    Protein Engineering for Enhanced Activity and Selectivity: Promising candidate enzymes can be subjected to protein engineering techniques, such as directed evolution and rational design, to improve their catalytic efficiency, selectivity, and stability for the specific propionylation of Benzo-1,3-dioxole-5-methanol.

    Exploration of Alternative Acyl Donors: While propionic acid is the direct precursor, its activation to a more reactive form, such as propanoyl-CoA, within the microbial cell could facilitate a more efficient esterification reaction catalyzed by alcohol acyltransferases (AATs). Metabolic engineering strategies could be employed to increase the intracellular pool of propanoyl-CoA.

    Table 2: Key Considerations for Esterification Enzyme Selection

    Enzyme Property Importance for this compound synthesis Research Approach
    Substrate Specificity High affinity for a secondary aromatic alcohol and a C3 carboxylic acid/acyl-CoA. Screening of diverse microbial esterases and lipases.
    Enantioselectivity Important if a specific stereoisomer of the ester is desired. Characterization of enzyme stereopreference.
    Catalytic Efficiency (kcat/Km) High turnover number for efficient conversion. Protein engineering to improve kinetic parameters.

    | Stability | Robustness under process conditions within the microbial host. | Directed evolution for improved stability. |

    Metabolic Engineering of a Robust Microbial Host

    The successful production of this compound will depend on the integration of the biosynthetic pathway for the alcohol precursor and the final esterification step into a metabolically robust microbial host.

    Future Research Directions:

    Host Selection and Optimization: While E. coli is a common workhorse for metabolic engineering, other hosts such as Saccharomyces cerevisiae or oleaginous yeasts may offer advantages in terms of precursor supply (e.g., acetyl-CoA for propionyl-CoA synthesis) and tolerance to aromatic compounds.

    Flux Balancing and Pathway Optimization: Systems biology approaches, including metabolic modeling and flux analysis, will be crucial to optimize the expression of pathway enzymes, balance precursor pools, and minimize the accumulation of toxic intermediates.

    In Situ Product Removal: Aromatic esters can be toxic to microbial cells at high concentrations. The implementation of in situ product removal techniques, such as solvent overlay or membrane-based extraction, could be essential to achieve high titers of this compound.

    By systematically addressing these research gaps, the scientific community can pave the way for the development of a commercially viable microbial process for the production of this compound and other valuable aromatic esters.

    Q & A

    Q. What are the recommended synthetic routes for Benzo-1,3-dioxole-5-methanol propanoate, and how can purity be optimized?

    The compound can be synthesized via esterification of Benzo-1,3-dioxole-5-methanol with propanoic acid using acid catalysis (e.g., H₂SO₄) or via transesterification with propanoate esters. For high purity, fractional distillation or preparative HPLC (high-performance liquid chromatography) is recommended to isolate the product from byproducts like unreacted starting materials or hydrolysis derivatives . Reaction conditions (temperature, molar ratios) should be optimized using design-of-experiment (DoE) frameworks to minimize side reactions. Safety protocols for handling corrosive catalysts and flammable solvents (e.g., methylene chloride in related syntheses) must be followed .

    Q. What analytical methods are most effective for structural characterization and quantification?

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm ester linkage formation (e.g., carbonyl carbon at ~170 ppm) and benzodioxole ring integrity (aromatic protons at 6.5–7.0 ppm).
    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) can quantify purity and resolve isomers. Calibration curves using authentic standards are critical for accuracy .
    • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

    Q. What safety precautions are essential during handling and storage?

    • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (due to potential sensitization risks in related benzodioxole derivatives) .
    • Ventilation: Work in a fume hood to avoid inhalation of volatile organic compounds (VOCs).
    • Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid proximity to ignition sources due to flammability risks .

    Advanced Research Questions

    Q. How does the propanoate moiety influence metabolic interactions in microbial systems?

    In Pseudomonas aeruginosa co-cultures, propanoate metabolism is linked to ethanol oxidation via acetyl-CoA synthetases (acsA, acsB). Researchers can test metabolic convergence by:

    • Gene Knockout Studies: Delete prpD (propanoate catabolism gene) or erdR (ethanol-sensing regulator) to assess pathway dependencies.
    • Metabolomics: Use isotopically labeled propanoate (¹³C) to track incorporation into TCA cycle intermediates via LC-MS .
    • Growth Assays: Compare microbial growth on propanoate vs. ethanol substrates under varying oxygen levels (micro-oxic vs. anaerobic) .

    Q. How can researchers resolve discrepancies in reported aquatic toxicity data?

    Discrepancies may arise from variations in test organisms (e.g., Daphnia magna vs. algae) or exposure durations. To standardize assessments:

    • Ecotoxicology Assays: Follow OECD Guidelines 201 (algae) and 202 (daphnia) for 48–96 hr LC₅₀/EC₅₀ tests.
    • QSAR Modeling: Use quantitative structure-activity relationship models to predict toxicity based on logP (lipophilicity) and molecular descriptors .
    • Inter-laboratory Validation: Cross-validate data using harmonized protocols and reference compounds.

    Q. What experimental strategies address contradictions in spectroscopic data across studies?

    • Reference Standards: Use NIST-certified compounds (e.g., 3-hexen-1-ol propanoate) to calibrate instruments and validate peaks .
    • Variable Control: Document solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and temperature gradients in HPLC.
    • Multi-Technique Cross-Validation: Combine NMR, FTIR, and X-ray crystallography to resolve ambiguous structural assignments .

    Methodological Considerations

    • Synthetic Reproducibility: Report detailed reaction parameters (e.g., catalyst loading, solvent purity) to enable replication.
    • Data Transparency: Share raw HPLC/NMR files in supplementary materials for peer validation.
    • Ethical Disposal: Follow EPA guidelines for neutralizing waste (e.g., base hydrolysis for ester degradation) to mitigate aquatic toxicity risks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.